CRTH2 Receptor Binding Affinity: DK-PGD2 Exhibits Comparable Ki to PGD2
DK-PGD2 binds to the human CRTH2 receptor with a Ki value of 2.91 ± 0.29 nM (n=10), which is statistically comparable to the affinity of the parent compound PGD2 (Ki = 2.4–2.5 nM) [1][2]. This demonstrates that the metabolic conversion of PGD2 to DK-PGD2 does not compromise high-affinity binding to CRTH2, despite the loss of the 15-hydroxyl group. In contrast, DK-PGD2 exhibits negligible binding to the DP1 receptor, with a rank order of potency at DP1: PGD2 > PGJ2 > Δ12-PGJ2 > 15-deoxy-Δ12,14-PGJ2 >>> DK-PGD2 [1]. This stark difference establishes DK-PGD2 as a selective CRTH2 agonist.
| Evidence Dimension | CRTH2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 2.91 ± 0.29 nM |
| Comparator Or Baseline | PGD2 (parent compound): Ki = 2.4–2.5 nM |
| Quantified Difference | Not significantly different; DK-PGD2 retains high affinity |
| Conditions | Recombinant human CRTH2 expressed in HEK293 cells; competition binding assay using [3H]PGD2 |
Why This Matters
High CRTH2 affinity ensures that DK-PGD2 can be used at low concentrations to specifically probe CRTH2-mediated pathways without confounding DP1 activation, which is essential for target validation and antagonist screening.
- [1] Gervais, F. G., et al. (2002). Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2. British Journal of Pharmacology, 137(8), 1163–1172. doi:10.1038/sj.bjp.0704973 View Source
- [2] Sawyer, N., et al. (2002). Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2. British Journal of Pharmacology, 137(8), 1163–1172. doi:10.1038/sj.bjp.0704973 View Source
